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Compound of Interest

Compound Name: H-D-Glu-OBzl

Cat. No.: B555602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for H-D-
Glu-OBzl (D-glutamic acid α-benzyl ester). Due to the limited availability of published, collated

spectroscopic data for this specific compound, this document presents reference data from

closely related compounds, namely the γ-benzyl ester isomer (H-D-Glu(OBzl)-OH) and the

dibenzyl ester of the L-enantiomer. These data serve as a valuable benchmark for researchers

working with D-glutamic acid derivatives. Detailed experimental protocols for acquiring NMR,

IR, and Mass Spectrometry data are also provided to enable researchers to generate precise

data for their specific samples.

Spectroscopic Data Summary
The following tables summarize key spectroscopic data points for compounds structurally

related to H-D-Glu-OBzl. This information is crucial for the identification and characterization of

glutamic acid benzyl esters.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR Data for (S)-Dibenzyl glutamate p-toluenesulfonate in CDCl₃[1]
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

2.18 m β-CH₂

2.23 s CH₃ (tosylate)

2.34–2.58 m γ-CH₂

4.13 t 6.3 α-CH

4.89–5.07 m Benzyl CH₂ (ester)

6.96 d 8.0
Aromatic CH

(tosylate)

7.19–7.28 m Aromatic CH (benzyl)

7.72 d 8.0
Aromatic CH

(tosylate)

8.37 bs NH₃⁺

¹³C NMR Data for (S)-Dibenzyl glutamate p-toluenesulfonate in CDCl₃[1]
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Chemical Shift (δ) ppm Assignment

21.5 CH₃ (tosylate)

25.4 β-CH₂

29.6 γ-CH₂

52.6 α-CH

66.6 Benzyl CH₂ (γ-ester)

68.2 Benzyl CH₂ (α-ester)

126.3 - 129.1 Aromatic CH

134.9, 135.9 Aromatic C (ipso, benzyl)

140.5, 141.5 Aromatic C (ipso, tosylate)

169.1 C=O (α-ester)

172.2 C=O (γ-ester)

Note: The chemical shifts for H-D-Glu-OBzl are expected to be similar, with the primary

difference being the absence of the signals corresponding to the second benzyl group and the

tosylate counter-ion, and the presence of a signal for a free carboxylic acid.

Table 2: Infrared (IR) Spectroscopy Data
Characteristic IR Absorption Bands for Glutamic Acid Derivatives
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3400-2500 Broad O-H stretch (carboxylic acid)

~3000-2800 Medium C-H stretch (aliphatic)

~1735 Strong C=O stretch (ester)

~1710 Strong C=O stretch (carboxylic acid)

~1600-1450 Medium-Strong
N-H bend (amine), C=C stretch

(aromatic)

~1200-1000 Strong
C-O stretch (ester and

carboxylic acid)

Reference data for L-glutamic acid 5-methyl ester N-carboxyanhydride shows characteristic

carbonyl stretches at 1860, 1790, and 1710 cm⁻¹.[2]

Table 3: Mass Spectrometry (MS) Data
Expected Mass Spectrometry Data for H-D-Glu-OBzl (C₁₂H₁₅NO₄)

Ionization Mode Calculated m/z Observed m/z Ion Type

ESI+ 238.1023 [Value] [M+H]⁺

ESI+ 260.0842 [Value] [M+Na]⁺

ESI- 236.0877 [Value] [M-H]⁻

The exact mass of H-D-Glu-OBzl is 237.1001 g/mol .[3]

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of H-D-Glu-OBzl are provided below.

These protocols are generalized and may require optimization based on the specific

instrumentation and sample purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

H-D-Glu-OBzl sample

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

NMR tubes (5 mm)

Pipettes and vials

Procedure:

Sample Preparation: Dissolve 5-10 mg of the H-D-Glu-OBzl sample in approximately 0.6-0.7

mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent will depend on

the sample's solubility.

Transfer to NMR Tube: Transfer the solution to an NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number

of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared

to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical

shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in H-D-Glu-OBzl.

Method: KBr Pellet Technique[4][5]

Materials:

H-D-Glu-OBzl sample (solid)

FTIR-grade Potassium Bromide (KBr), dried

Agate mortar and pestle

Pellet press

IR spectrometer

Procedure:

Sample Preparation:

Grind a small amount (1-2 mg) of the H-D-Glu-OBzl sample into a fine powder using an

agate mortar and pestle.

Add approximately 100-200 mg of dry KBr powder to the mortar.

Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

Pellet Formation:
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Transfer a portion of the mixture to a pellet die.

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few

minutes to form a transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

against the background to generate the final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of H-D-Glu-OBzl.

Method: Electrospray Ionization (ESI) Mass Spectrometry[6][7]

Materials:

H-D-Glu-OBzl sample

High-purity solvent (e.g., methanol, acetonitrile, water with 0.1% formic acid)

Mass spectrometer with an ESI source

Procedure:

Sample Preparation:

Prepare a dilute solution of the H-D-Glu-OBzl sample (e.g., 10-100 µg/mL) in a suitable

solvent. The solvent should be compatible with the ESI-MS system.

Filter the solution if any particulate matter is present.
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Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution.

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure,

and drying gas temperature and flow rate. These parameters should be optimized for the

analyte.

Set the mass analyzer to scan over the expected m/z range.

Data Acquisition:

Introduce the sample solution into the ESI source via direct infusion using a syringe pump

or through a liquid chromatography (LC) system.

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺

and [M-H]⁻ ions, respectively.

Data Analysis:

Determine the m/z value of the molecular ion and compare it to the calculated exact mass

of H-D-Glu-OBzl.

Analyze the fragmentation pattern (if any) to obtain further structural information.

Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
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Caption: General workflow for the spectroscopic analysis of H-D-Glu-OBzl.
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Caption: Logical pathway for integrating spectroscopic data for characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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